![molecular formula C18H23BrN2O B2593651 (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide CAS No. 477972-96-6](/img/structure/B2593651.png)
(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide
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Overview
Description
(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide, also known as BRP, is a chemical compound that has been the focus of scientific research due to its potential use in various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide is not fully understood, but it is thought to interact with cellular membranes and alter lipid metabolism. It has been shown to induce apoptosis in cancer cells, possibly through the disruption of mitochondrial function.
Biochemical and Physiological Effects:
(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide has been shown to have a variety of effects on cellular function, including inhibition of cell proliferation and induction of apoptosis. It has also been shown to alter lipid metabolism and cause changes in cellular morphology.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide in lab experiments is its ability to selectively bind to lipid droplets, making it a useful tool for studying lipid metabolism. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Future Directions
There are several future directions for research on (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with cellular membranes. Finally, there is potential for the development of new imaging techniques using (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide as a fluorescent probe.
Synthesis Methods
(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide can be synthesized through a multi-step process starting with the reaction of 3-bromobenzaldehyde with malononitrile to form 3-(3-bromophenyl)acrylic acid. This intermediate is then reacted with octylamine and phosphoryl chloride to form the final product, (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide.
Scientific Research Applications
(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide has been studied for its potential use as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to lipid droplets in cells, making it a useful tool for studying lipid metabolism and related diseases. Additionally, (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide has been investigated as a potential therapeutic agent for cancer and other diseases.
properties
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-cyano-N-octylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-2-3-4-5-6-7-11-21-18(22)16(14-20)12-15-9-8-10-17(19)13-15/h8-10,12-13H,2-7,11H2,1H3,(H,21,22)/b16-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQKOIWWCLGQOS-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC(=CC=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC(=CC=C1)Br)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-2-cyano-N-octylprop-2-enamide |
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